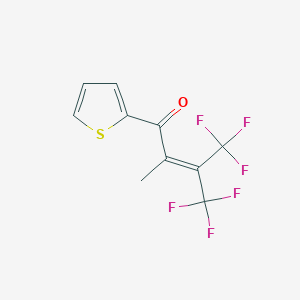
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one typically involves multi-step organic reactions. One common method includes the reaction of thiophene derivatives with trifluoromethyl ketones under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. The use of advanced purification methods, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield alcohols or thiols.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be used to study the effects of trifluoromethyl groups on biological activity. It can serve as a model compound for understanding the interactions between fluorinated molecules and biological systems.
Medicine
In medicinal chemistry, the compound’s unique properties make it a candidate for drug development
Industry
In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one involves its interaction with specific molecular targets. The trifluoromethyl groups and thiophene ring may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted ketones and thiophene derivatives. Examples include:
- 4,4,4-Trifluoro-2-methyl-1-(phenyl)-3-(trifluoromethyl)but-2-en-1-one
- 4,4,4-Trifluoro-2-methyl-1-(furan-2-yl)-3-(trifluoromethyl)but-2-en-1-one
Uniqueness
The uniqueness of 4,4,4-Trifluoro-2-methyl-1-(thiophen-2-yl)-3-(trifluoromethyl)but-2-en-1-one lies in its specific combination of trifluoromethyl groups and a thiophene ring. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
35444-11-2 |
|---|---|
Molecular Formula |
C10H6F6OS |
Molecular Weight |
288.21 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-methyl-1-thiophen-2-yl-3-(trifluoromethyl)but-2-en-1-one |
InChI |
InChI=1S/C10H6F6OS/c1-5(7(17)6-3-2-4-18-6)8(9(11,12)13)10(14,15)16/h2-4H,1H3 |
InChI Key |
XVIOQRWANXHWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(F)(F)F)C(F)(F)F)C(=O)C1=CC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


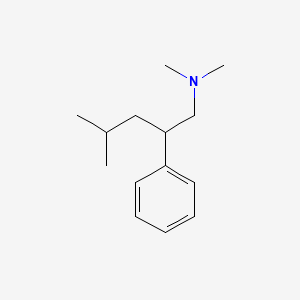


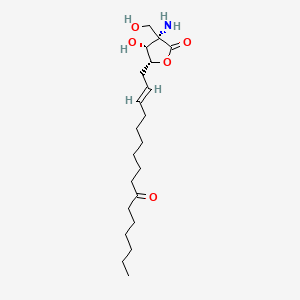

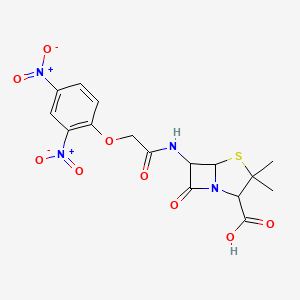
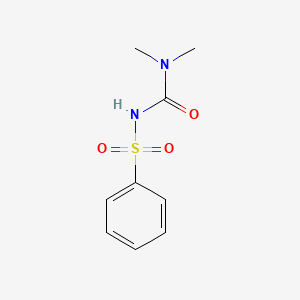
![Propanenitrile, 3-[(4-hydroxy-2-butynyl)oxy]-](/img/structure/B14685677.png)

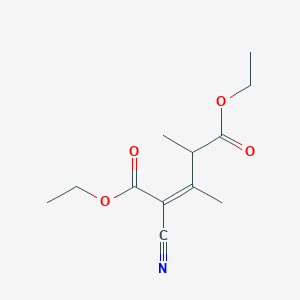
![Methyl[2-(pyridin-2-yloxy)ethyl]amine](/img/structure/B14685706.png)


![2-Naphthalenecarboxylicacid, 3-[2-[[(4-chlorophenyl)methyl]amino]-2-oxoethoxy]-](/img/structure/B14685719.png)
